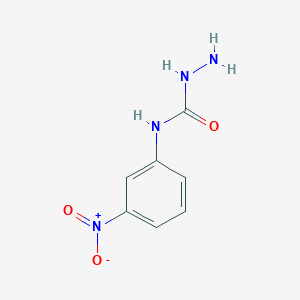

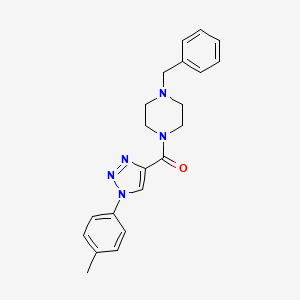

![molecular formula C13H19N3 B2493726 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1888830-49-6](/img/structure/B2493726.png)

5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, associated with cyclopentadienyl ligands and tricyclic structures, is part of a broader class of compounds explored for their unique chemical and physical properties. This exploration includes the synthesis of complex transition metal complexes and the dimerization of cyclopentadienyl ligands, revealing intricate molecular structures and potential for antitumor activity (Belsky et al., 1999).

Synthesis Analysis

The synthesis processes for related compounds often involve high-temperature reactions, bromination, and subsequent reactions with diazomethane or tert-butyllithium, leading to the formation of strained bicyclic alkynes and other complex structures (Tümer et al., 2001). These methodologies underscore the challenging yet rewarding aspects of synthesizing highly strained and complex molecular architectures.

Molecular Structure Analysis

X-ray diffraction and crystallographic analyses are pivotal in determining the molecular structures of synthesized compounds. This analysis reveals the spatial arrangement of atoms within the compound, including any peculiarities due to substitution or the presence of specific functional groups, which in turn can influence the compound's reactivity and stability (Ye et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be highly diverse, with some undergoing cycloaddition reactions to form adducts, while others exhibit unique reactivity patterns due to the presence of strained or unusual bonds. The formation of azocumenes and their derivatives through thermolysis indicates a wide range of possible chemical transformations (Engel et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including their thermal stability and crystalline structure, are closely tied to their molecular architecture. Highly strained compounds often exhibit unique physical characteristics, such as unexpected stability or solubility patterns, which can be attributed to their molecular structure and the presence of bulky substituents (Jiang et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards water, dioxygen, or other organic substrates, are influenced by the molecular structure. The Lewis acidity and reactions with water or dioxygen to form free catechol or oxomolybdenum bis(catecholate) complexes highlight the complex interplay between structure and reactivity (Randolph et al., 2013).

Scientific Research Applications

Generation and Trapping of Strained Bicyclic Alkyne

5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has been utilized in studies involving the generation and trapping of highly strained bicyclic alkynes. For example, Tümer, Taşkesenligil, and Balcı (2001) investigated the high-temperature bromination of related compounds and their subsequent reactions, highlighting the molecule's potential in generating strained alkynes and cycloadducts (Tümer, Taşkesenligil, & Balcı, 2001).

Lattice-Framework Disilene Studies

Research by Tsutsui et al. (2005) explored the reduction of related compounds to create unique lattice-framework disilenes. Their work demonstrates how derivatives of 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene can be instrumental in synthesizing and understanding the behavior of disilene structures (Tsutsui et al., 2005).

Acid-Catalyzed Conversions

Minegishi et al. (2003) investigated the acid-catalyzed rearrangement of cyclohepta-1,3,5-trienes, closely related to 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene, to form substituted benzene derivatives. This research illustrates the compound's potential in chemical transformations and synthesis processes (Minegishi et al., 2003).

Synthesis of Poly(1,4-phenylenevinylenes)

Wagaman and Grubbs (1997) conducted studies on the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) using related compounds. This research contributes to the understanding of how such compounds can be utilized in polymer chemistry, particularly in the synthesis of luminescent polymers (Wagaman & Grubbs, 1997).

Safety and Hazards

properties

IUPAC Name |

5-tert-butyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-13(2,3)12-14-7-9-10-5-4-8(15-10)6-11(9)16-12/h7-8,10,15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKSOBSBWRDKBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C2C3CCC(N3)CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

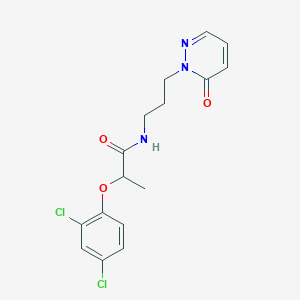

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

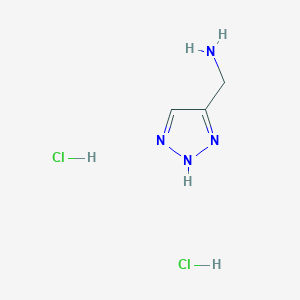

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

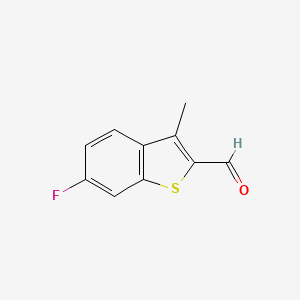

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)